molecular formula C23H20N6O B3030405 Peroxidase CAS No. 9003-99-0

Peroxidase

Cat. No. B3030405
CAS RN: 9003-99-0
M. Wt: 396.4 g/mol
InChI Key: HRNLUBSXIHFDHP-UHFFFAOYSA-N
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Description

Peroxidases are a group of enzymes that catalyze the oxidation of various substrates by hydrogen peroxide (H2O2), which acts as an oxidant. These enzymes are widely distributed in nature, found in plants, microorganisms, and animals. They play a significant role in various biological processes, including defense mechanisms, metabolism, and the degradation of lignin in the paper industry. Peroxidases are also involved in the synthesis of chiral organic molecules and have applications in bioremediation and analytical biosensors .

Synthesis Analysis

Peroxidases are synthesized by a variety of organisms, including plants, fungi, and bacteria. The synthesis of these enzymes can be influenced by physiological and ecological factors such as hormones, light, gravity, and infection. In plants, peroxidases are involved in the response to stress and are implicated in cellular protection against oxidative damage. The synthesis of peroxidases is also related to the organism's developmental processes, as seen in Drosophila, where peroxidasin, a novel enzyme-matrix protein, is synthesized by hemocytes and incorporated into basement membranes .

Molecular Structure Analysis

The molecular structure of peroxidases includes a heme-containing domain, which is crucial for their catalytic activity. Peroxidases can have complex structures, such as the homotrimeric structure of peroxidasin, which combines a this compound domain with extracellular matrix motifs. The structural diversity of peroxidases is reflected in their isozymic heterogeneity, which arises from de novo synthesis and post-translational modifications. The three-dimensional structure of horseradish this compound, a classic enzyme, has been extensively studied, providing insights into its catalytic intermediates and the function of specific amino acid residues .

Chemical Reactions Analysis

Peroxidases catalyze a wide range of chemical reactions, including the dehydrogenation of phenolic and endiolic substrates, the reduction of oxygen to superoxide and hydrogen peroxide, and the production of hydroxyl radicals. These reactions are mediated through various catalytic cycles and can result in the formation of reactive oxygen species. Horseradish this compound, for example, can catalyze the production of hydroxyl radicals from hydrogen peroxide in the presence of superoxide, which can lead to the hydroxylation of benzoate or the degradation of deoxyribose .

Physical and Chemical Properties Analysis

Peroxidases exhibit a range of physical and chemical properties that are influenced by their molecular structure and the environment in which they operate. The activity of peroxidases can be inhibited by inactivators of heme iron or by scavengers of reactive oxygen species. The stability and operational performance of peroxidases can be improved through protein engineering, controlled addition of oxidants, and the design of semi-synthetic peroxidases. These modifications aim to enhance the enzyme's stability, enantioselectivity, and thermal resistance for various industrial applications .

Relevant Case Studies

Case studies have demonstrated the potential of peroxidases in biotechnological applications. For instance, horseradish this compound has been used for the oxidative polymerization of phenols and aromatic amines, leading to the creation of new types of aromatic polymers. Lignin this compound and manganese this compound have been applied in the paper industry for biopulping and biobleaching. Additionally, peroxidases have been utilized in the bioremediation of wastewater contaminated with phenolic compounds and in the development of biosensors for the detection of hydrogen peroxide and organic hydroperoxides .

Scientific Research Applications

Recombinant Production and Biotechnological Applications

Horseradish peroxidase (HRP) has been a cornerstone in diagnostics and histochemistry due to its robust reporter enzyme capabilities. Despite its long history of utility, advancements in recombinant production of HRP have been slow. Current commercial HRP preparations are derived from plant roots and consist of various isoenzymes. The biotechnological interest in HRP has been rejuvenated thanks to its potential in medicine, biosensors, bioremediation, and biocatalysis. Challenges remain in the efficient recombinant production of HRP, which is essential for future applications (Krainer & Glieder, 2015).

Nano Ceria Mimic this compound and Its Advancements

Nano cerium dioxide (CeO2 nps) exhibits this compound-like characteristics and has emerged as a focal point in research due to its high efficiency, stability, and simplicity. This nanozyme overcomes the limitations of natural enzymes in industrial applications, showcasing significant potential in food analysis, biomarker detection, medicine, and optical sensing (Lei & Yongqiang, 2022).

Plant Peroxidases: Functions and Industrial Applications

Class III plant peroxidases are integral to various physiological processes and are deemed vital for their extensive applications in medicine, biochemistry, biotechnology, and industry. They are instrumental in biopulping, biobleaching, organic synthesis, bioremediation, and in the development of diagnostic kits and biosensors. The versatility and industrial relevance of plant peroxidases underscore their dominance in scientific research (VedaP et al., 2017).

Manganese Peroxidases and Their Ecological and Biotechnological Implications

Manganese peroxidases (MnPs) play a crucial role in the degradation of lignin and other recalcitrant compounds, facilitating bioremediation and bioconversion processes. Advances in enzyme engineering have expanded the applications of MnPs, highlighting their importance in the biodegradation of industrial effluents and in environmental remediation efforts (Saroj et al., 2013).

Innovations in this compound Immobilization for Environmental Applications

The immobilization of this compound enzymes on magnetic nanoparticles has shown to enhance stability, efficiency, and recyclability. This approach has been successfully applied in the decolorization of dyes, presenting a promising method for the treatment of textile wastewater and other industrial effluents (Darwesh, Matter, & Eida, 2019).

Mechanism of Action

Target of Action

Mocetinostat, also known as MGCD0103, is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC) . It primarily targets HDAC1, but also inhibits HDAC2, HDAC3, and HDAC11 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which are proteins that help package DNA into a compact, organized structure within the cell nucleus .

Mode of Action

HDAC inhibitors like Mocetinostat act by turning on tumour suppressor genes that have been inappropriately turned off . Tumour suppressor genes are a natural defense against cancer. By inhibiting HDACs, Mocetinostat may restore normal cell function and reduce or inhibit tumour growth .

Biochemical Pathways

The inhibition of HDACs by Mocetinostat leads to the hyperacetylation of histone H3 . This hyperacetylation correlates with the inhibition of proliferation, induction of cell differentiation, and apoptosis . These changes can affect a variety of molecular processes, including pancreatic cell destiny, insulin release, insulin production, insulin signalling, and glucose metabolism .

Pharmacokinetics

Clinical trials have shown that mocetinostat is well-tolerated, with favorable pharmacokinetics and pharmacodynamics .

Result of Action

The result of Mocetinostat’s action is the induction of tumor cell death . This may occur through various mechanisms, including the induction of apoptosis, differentiation, cell cycle arrest, inhibition of DNA repair, upregulation of tumor suppressors, downregulation of growth factors, oxidative stress, and autophagy .

Action Environment

Environmental factors, including nutrition, toxicants, and ethanol, can influence the action, efficacy, and stability of Mocetinostat . These factors can induce epigenetic modifications, such as DNA methylation, histone deacetylation, and miRNA regulation . Studying these mechanisms can facilitate the development of early diagnostic strategies and potential therapeutic avenues .

Safety and Hazards

Peroxidase may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful to aquatic life .

Future Directions

The future research direction of nanozymes should be extremely small sized carbon-based nanomaterials with stability and long-term safety, high peroxidase like activity and excellent near-infrared emission and absorption properties .

properties

IUPAC Name

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
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InChI

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HRNLUBSXIHFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4
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Molecular Formula

C23H20N6O
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DSSTOX Substance ID

DTXSID80222945
Record name Mocetinostat
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Molecular Weight

396.4 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Peroxidase
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Mechanism of Action

Mocetinostat is a novel isotypic-selective inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors act by turning on tumour suppressor genes that have been inappropriately turned off. Tumour suppressor genes are a natural defense against cancer. It is therefore hypothesized that specifically inhibiting those HDACs involved in cancer with Mocetinostat may restore normal cell function and reduce or inhibit tumour growth.
Record name Mocetinostat
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CAS RN

726169-73-9, 9003-99-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is peroxidase, and what is its primary function?

A: Peroxidases are a large family of enzymes that catalyze the oxidation of a variety of organic and inorganic substrates using hydrogen peroxide (H2O2) as an electron acceptor [, , , , ]. These enzymes play crucial roles in various biological processes, including detoxification of reactive oxygen species, biosynthesis of lignin and other cell wall components, and defense against pathogens [, , , , ].

Q2: How do peroxidases interact with their substrates?

A: Peroxidases typically contain a heme prosthetic group, often iron protoporphyrin IX, at their active site [, ]. The catalytic cycle involves a two-electron oxidation of the enzyme by hydrogen peroxide, forming a highly reactive intermediate called Compound I. Compound I then oxidizes the substrate by one electron, generating a substrate radical and Compound II. Finally, Compound II oxidizes another substrate molecule, returning the enzyme to its resting state [, , ].

Q3: What are the downstream effects of this compound activity?

A: The downstream effects of this compound activity are highly dependent on the specific enzyme and substrate involved. For example, in plants, peroxidases contribute to lignin biosynthesis, strengthening cell walls and providing resistance against pathogens [, ]. In mammals, glutathione this compound utilizes glutathione to reduce hydrogen peroxide to water, protecting cells from oxidative damage [].

Q4: Can you provide information about the structural characterization of peroxidases?

A: The specific molecular formula and weight of peroxidases vary depending on the source and isoform. For example, horseradish this compound (HRP), a commonly studied this compound, has a molecular weight of approximately 44 kDa []. Spectroscopic techniques like UV-Vis, circular dichroism, and resonance Raman spectroscopy are frequently employed to characterize the heme environment and structural changes in peroxidases [, , ].

Q5: How do different factors influence the stability and activity of peroxidases?

A: this compound activity and stability are influenced by various factors like pH, temperature, and the presence of inhibitors or activators [, , ]. For instance, tobacco this compound exhibits enhanced stability at acidic pH in the presence of calcium cations [], while bovine lactothis compound activity is stabilized by the cationic surfactant benzalkonium chloride [].

Q6: What are some known applications of peroxidases?

A: Peroxidases find applications in various fields due to their catalytic properties. They are used in diagnostic assays, like ELISA, for signal amplification []. In bioremediation, fungal peroxidases, such as lignin this compound, contribute to the degradation of lignin and other pollutants [, ]. Moreover, peroxidases are being explored for potential use in biocatalysis, biosensing, and biofuel production [, , ].

Q7: How does computational chemistry contribute to this compound research?

A: Computational chemistry plays a vital role in understanding this compound structure, function, and mechanism. Molecular modeling and simulations can provide insights into substrate binding, catalytic mechanisms, and the impact of mutations on enzyme activity [, ]. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of novel this compound substrates or inhibitors [].

Q8: How does the structure of a this compound influence its activity and selectivity?

A: The structure of a this compound, particularly the architecture of its active site, significantly influences its activity and substrate specificity []. Mutations or modifications in the distal histidine, a crucial residue in the active site, can significantly alter this compound activity, as demonstrated with horseradish this compound mutants [, ]. Furthermore, the size and shape of the substrate-binding pocket dictate the range of substrates a this compound can accommodate [].

Q9: What are some strategies for improving the stability and formulation of peroxidases?

A: Various strategies are employed to enhance this compound stability and facilitate their use in different applications. Immobilization on solid supports, such as silica-titanium oxide or poly(l-lysine) films, can significantly enhance enzyme stability and enable their use at elevated temperatures [, ]. Additionally, the addition of stabilizers, like surfactants or polyols, can protect peroxidases from denaturation and improve their shelf life [].

Q10: Are there any safety regulations concerning the use of peroxidases?

A: While peroxidases are generally considered safe for many applications, appropriate safety guidelines should be followed when handling and using these enzymes, especially in industrial settings. Depending on the application, regulatory agencies like the FDA or EPA may have specific guidelines regarding the use and disposal of this compound-containing products [].

Q11: Can you provide information about this compound levels in relation to disease?

A: Altered this compound activity has been linked to various diseases, although the specific role of peroxidases in disease pathogenesis remains an area of active research. For example, decreased glutathione this compound activity has been observed in patients with chronic pancreatitis and oral cavity malignancies [, ]. Conversely, increased this compound activity has been reported in certain cancers and inflammatory conditions [, , ].

Q12: What are some challenges and future directions in this compound research?

A: Despite significant advances in this compound research, several challenges and opportunities remain. Developing highly active and stable peroxidases for industrial applications, understanding the complex interplay of peroxidases in various biological processes, and exploring their therapeutic potential for treating diseases are just a few areas where further research is needed [, , , , , ].

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